molecular formula C17H19NO3 B2449343 1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one CAS No. 1797280-75-1

1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one

Cat. No.: B2449343
CAS No.: 1797280-75-1
M. Wt: 285.343
InChI Key: CFZGUNKBWKDWKW-UHFFFAOYSA-N
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Description

1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutanecarbonyl group attached to a spiro[2-benzofuran-3,3’-piperidine] core. The presence of both benzofuran and piperidine rings within its structure makes it an intriguing subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by BF3·Et2O . This reaction proceeds under mild conditions and yields the desired spirocyclic structure with high chemoselectivity. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one has several scientific research applications:

Comparison with Similar Compounds

1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one can be compared with other spirocyclic compounds, such as:

The uniqueness of 1’-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3’-piperidine]-1-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1'-(cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-15(12-5-3-6-12)18-10-4-9-17(11-18)14-8-2-1-7-13(14)16(20)21-17/h1-2,7-8,12H,3-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZGUNKBWKDWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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